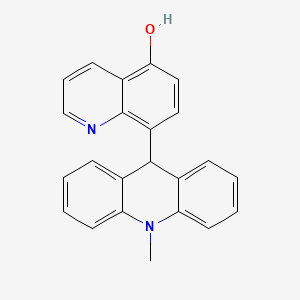
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is a complex organic compound that belongs to the class of acridine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid, under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 10-position of the acridine ring can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling of Acridine and Quinoline Moieties: The final step involves coupling the acridine and quinoline moieties through a suitable linker, such as a hydroxyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an intercalating agent in DNA studies and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of 8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s unique structure allows it to bind selectively to specific DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalating agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
9-Aminoacridine: Used as a DNA intercalating agent and in the study of DNA-protein interactions.
Uniqueness
8-(9,10-Dihydro-10-methyl-9-acridinyl)-5-quinolinol is unique due to its combined acridine and quinoline moieties, which confer distinct chemical properties and potential applications. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research, while its fluorescent properties make it useful in biological imaging.
特性
CAS番号 |
72517-60-3 |
|---|---|
分子式 |
C23H18N2O |
分子量 |
338.4 g/mol |
IUPAC名 |
8-(10-methyl-9H-acridin-9-yl)quinolin-5-ol |
InChI |
InChI=1S/C23H18N2O/c1-25-19-10-4-2-7-15(19)22(16-8-3-5-11-20(16)25)18-12-13-21(26)17-9-6-14-24-23(17)18/h2-14,22,26H,1H3 |
InChIキー |
SHDJTAVIBMUIHT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=C5C(=C(C=C4)O)C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
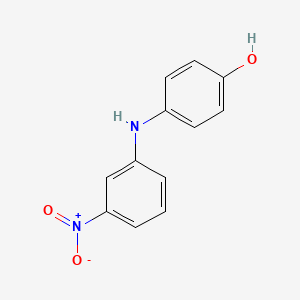
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
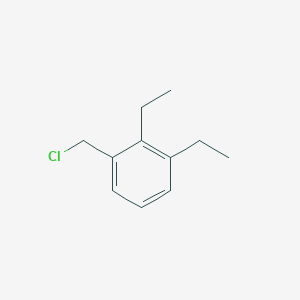
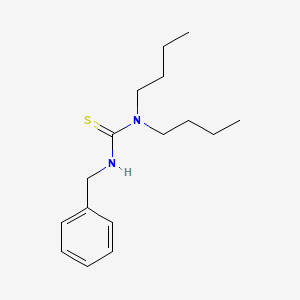
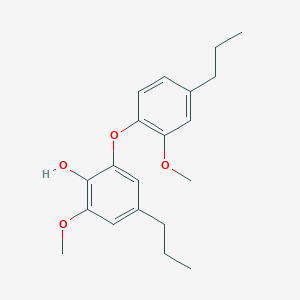

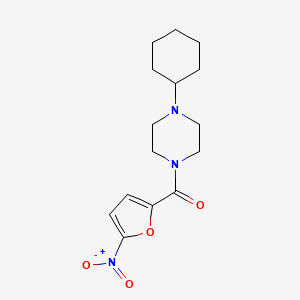
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
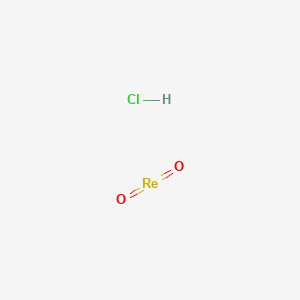
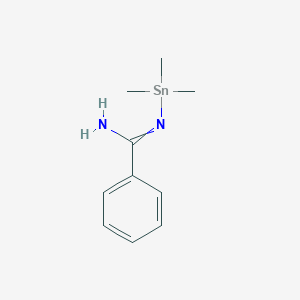
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)

